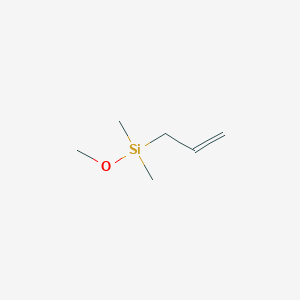
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is a brominated derivative of chrysenol, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom and a hydroxyl group on a tetrahydro-chrysene backbone. The trans- configuration indicates that the substituents are on opposite sides of the molecule, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- typically involves the bromination of 1,2,3,4-tetrahydro-chrysene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron (Fe) or aluminum bromide (AlBr3) can enhance the reaction rate and selectivity. The product is then purified through recrystallization or chromatography techniques to obtain the desired trans- isomer.
Análisis De Reacciones Químicas
Types of Reactions
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH-) or amine (NH2-) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: 4-Chrysenone, 1,2,3,4-tetrahydro-, trans-
Reduction: 4-Chrysenol, 1,2,3,4-tetrahydro-, trans-
Substitution: 4-Chrysenol, 3-hydroxy-1,2,3,4-tetrahydro-, trans- or 4-Chrysenol, 3-amino-1,2,3,4-tetrahydro-, trans-
Aplicaciones Científicas De Investigación
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline: Another brominated tetrahydro compound with similar structural features.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Compounds with tetrahydro structures and bromine substituents, studied for their anti-cancer properties.
Uniqueness
4-Chrysenol, 3-bromo-1,2,3,4-tetrahydro-, trans- is unique due to its specific substitution pattern and trans- configuration, which can influence its reactivity and biological activity. Its combination of a bromine atom and hydroxyl group provides distinct chemical properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
80433-98-3 |
|---|---|
Fórmula molecular |
C18H15BrO |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m0/s1 |
Clave InChI |
VZFRPVWDMXOWNC-FUHWJXTLSA-N |
SMILES isomérico |
C1CC2=C([C@@H]([C@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
SMILES canónico |
C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
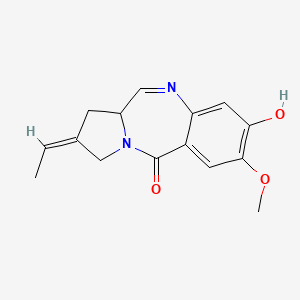
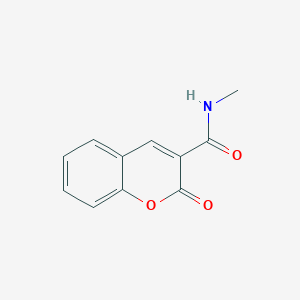
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
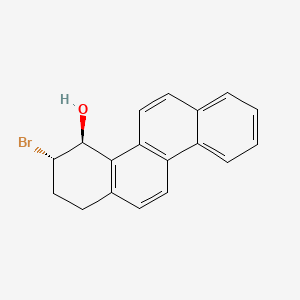
![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)
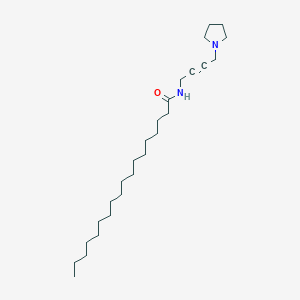
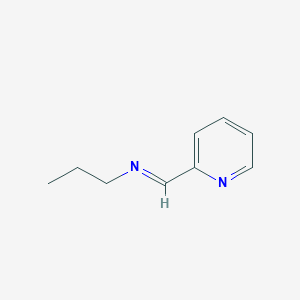
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)
![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)

![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)
